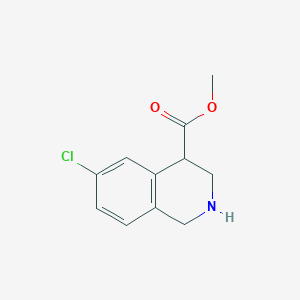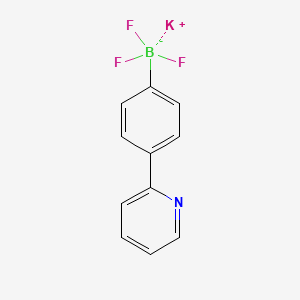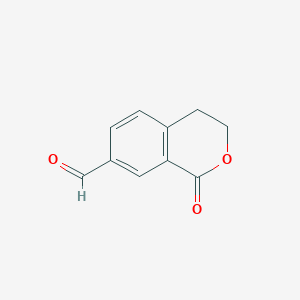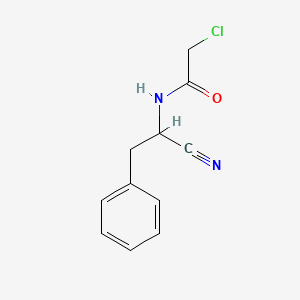
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organic compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be synthesized through a multi-step process. One common method involves the borylation of an appropriate precursor using a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as a precursor in the development of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Mecanismo De Acción
The mechanism of action of methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boron-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different structural features.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar boronate ester group but different carbon backbone.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic ester with a pyrazole ring, used in similar synthetic applications.
Uniqueness
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific combination of a boronate ester group and a methyl ester group. This dual functionality allows for versatile reactivity and makes it a valuable building block in organic synthesis. Its stability and ease of handling further enhance its utility in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H23BO4 |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
InChI |
InChI=1S/C12H23BO4/c1-10(2,9(14)15-7)8-13-16-11(3,4)12(5,6)17-13/h8H2,1-7H3 |
Clave InChI |
BZFUGRDPRDAKPW-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B13466900.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)
![4-{[(1S)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13466908.png)



![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)

![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)
amine](/img/structure/B13466949.png)
![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)

